Nor neostigmine-d6
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Overview
Description
Nor neostigmine-d6 is a deuterium-labeled derivative of nor neostigmine. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure of nor neostigmine to form this compound. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nor neostigmine-d6 involves the incorporation of deuterium into the molecular structure of nor neostigmine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium into the target molecule. The production process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nor neostigmine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may produce deuterated alcohols or amines .
Scientific Research Applications
Nor neostigmine-d6 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of pharmaceutical compounds.
Biological Research: Used in studies involving enzyme kinetics, receptor binding, and other biochemical processes.
Medical Research: Investigated for its potential therapeutic effects and interactions with other drugs.
Industrial Applications: Used in the development of new drugs and in quality control processes.
Mechanism of Action
Nor neostigmine-d6 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. The molecular targets include acetylcholinesterase and cholinergic receptors. The pathways involved in its mechanism of action include the cholinergic and parasympathetic pathways .
Comparison with Similar Compounds
Neostigmine: A cholinesterase inhibitor used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants.
Physostigmine: Another cholinesterase inhibitor that crosses the blood-brain barrier and is used in the treatment of anticholinergic toxicity.
Pyridostigmine: A cholinesterase inhibitor used in the treatment of myasthenia gravis and as a prophylactic agent against nerve agents.
Uniqueness of Nor Neostigmine-d6: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
[3-[bis(trideuteriomethyl)amino]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3/i1D3,2D3 |
InChI Key |
FWNHTEHWJKUVPG-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC(=CC=C1)OC(=O)N(C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC(=O)N(C)C |
Origin of Product |
United States |
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